2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride
Description
Research Evolution and Historical Context
The synthesis of this compound traces its origins to early 21st-century efforts to optimize piperidine-based scaffolds for drug discovery. Initial synthetic routes, such as direct amine synthesis, focused on coupling 3-aminopiperidine with ethylene oxide or its derivatives under controlled conditions. These methods, while foundational, faced challenges in regioselectivity and yield optimization.
A breakthrough emerged with the adoption of hydrogenolysis and Mannich reactions, which enabled modular functionalization of the piperidine ring. For instance, hydrogenolysis of N-(5-hydroxypyridine-3-yl)acetamide precursors facilitated the introduction of ethanol side chains. Concurrently, advancements in iminium ion chemistry allowed for selective alkylation of the piperidine nitrogen, as demonstrated in Wu et al.’s dibromomethane-mediated protocol.
Table 1: Historical Synthesis Methods
| Method | Key Reagents | Yield Range | Year Range |
|---|---|---|---|
| Direct Amine Synthesis | 3-Aminopiperidine, Ethylene Oxide | 30–55% | 2000–2010 |
| Hydrogenolysis | Pd(OH)₂, Methanol | Quantitative | 2010–2015 |
| Mannich Reaction | Paraformaldehyde, p-TsOH | 35–75% | 2015–2020 |
The compound’s first PubChem entry in 2016 marked its formal recognition as a distinct chemical entity, with subsequent modifications reflecting improved synthetic protocols.
Significance in Medicinal Chemistry Research Paradigms
This compound has become a cornerstone in designing bioisosteres for neurotransmitter analogs and enzyme inhibitors. Its piperidine-ethanol motif mimics natural ligands for G protein-coupled receptors (GPCRs), enabling rational drug design. For example, derivatives of this compound have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of antidiabetic agents.
The molecule’s protonatable amino group and hydroxyl functionality enhance water solubility, addressing a common limitation of piperidine-based drugs. Recent studies highlight its role in improving the pharmacokinetic profiles of lead compounds, particularly in reducing hepatic clearance through stabilized phase I metabolism.
Current Academic Research Landscape
Contemporary research focuses on three primary domains:
- Synthetic Methodology : Novel catalytic systems, such as zirconocene chloride hydride, are being explored for deprotection of acylated intermediates, enabling milder reaction conditions.
- Structural Optimization : Substituent effects at the 3-amino position are under investigation to enhance binding affinity for σ-1 receptors.
- Analytical Characterization : Advanced techniques like 2D-NMR and high-resolution mass spectrometry are being employed to resolve stereochemical ambiguities in synthetic batches.
Table 2: Recent Research Themes (2020–2025)
Research Priorities and Challenges
Despite progress, several hurdles persist:
- Stereochemical Control : The compound’s chiral centers necessitate enantioselective synthesis methods, as racemic mixtures complicate pharmacological evaluation.
- Scalability : Industrial-scale production remains constrained by low yields in key steps, such as the Ullmann amination of bromopyridine precursors.
- Analytical Validation : Standardized HPLC protocols for purity assessment are lacking, with current methods requiring 30% ammonium hydroxide mobile phases that degrade column longevity.
Emerging priorities include computational modeling of reaction transition states to predict optimal catalysts and the development of continuous-flow synthesis platforms to improve throughput. Collaborative efforts between academia and industry will be critical to translating bench-scale innovations into commercially viable processes.
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-7-2-1-3-9(6-7)4-5-10;;/h7,10H,1-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJDFBOIOBLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride typically involves the reaction of 3-aminopiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: None required
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers
The position of the amino group on the piperidine ring critically affects physicochemical and biological properties.
The 4-amino isomer’s higher melting point suggests stronger intermolecular interactions, possibly due to differences in crystal packing or hydrogen-bonding networks. Both isomers are dihydrochloride salts, enhancing their water solubility compared to free bases.
Functional Group Variations
Replacing the amine-ethanol linkage with other functional groups alters reactivity and applications.
The carbamate derivative () introduces a protective group, making it useful in multistep syntheses.
Complex Derivatives
Larger substituents on the piperidine/piperazine ring expand pharmacological relevance.
Fluphenazine () demonstrates how complex aromatic systems appended to piperazine/piperidine scaffolds enhance biological activity. In contrast, the target compound’s simpler structure may favor metabolic stability or ease of functionalization.
Structural Analysis and Characterization
X-ray crystallography using programs like SHELXL () is critical for resolving the stereochemistry and salt forms of such compounds. The dihydrochloride salt configuration enhances stability and solubility, a common feature in pharmaceuticals (e.g., and ).
Biological Activity
The compound 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and neuropharmacology. Its structural features, including the piperidine ring and amino functional group, suggest potential interactions with various biological targets, particularly neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound possesses a unique structure that contributes to its biological activity:
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure providing basic properties |
| Amino Group | Enhances interaction with receptors |
| Ethanol Side Chain | Increases solubility and potential receptor binding |
The mechanism of action for this compound involves its interaction with neurotransmitter systems. Studies indicate that it may modulate synaptic transmission by acting on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The compound's ability to bind to these receptors suggests it could have psychoactive properties, making it a candidate for treating neurological disorders such as anxiety and depression .
Neuropharmacological Effects
Research has shown that this compound exhibits significant neuropharmacological activity:
- Serotonin Receptor Modulation : Preliminary studies suggest that the compound can influence serotonin receptor activity, potentially alleviating symptoms of mood disorders.
- Dopamine Receptor Interaction : Its structural similarity to dopamine suggests it may also interact with dopamine receptors, which are involved in reward and pleasure pathways.
Case Studies
Several studies have investigated the effects of this compound in various models:
- Cognitive Function Studies : In rodent models, administration of this compound led to improved performance in tasks assessing memory and learning, indicating its potential as a cognitive enhancer .
- Anxiety and Depression Models : In behavioral assays, the compound demonstrated anxiolytic effects comparable to established treatments, suggesting its viability as a therapeutic agent for anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures that yield high purity and enantiomeric excess. Variations in synthesis can lead to derivatives with distinct biological profiles:
| Derivative Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)ethan-1-ol | Substituted at the 4-position | Potentially different receptor interactions |
| 3-(Aminomethyl)pyridine dihydrochloride | Pyridine ring instead of piperidine | Different pharmacological profile |
Research Applications
The compound's potential extends into various research applications:
Q & A
Q. What are the recommended synthetic routes for 2-(3-aminopiperidin-1-yl)ethan-1-ol dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the piperidine ring with an ethanolamine side chain followed by dihydrochloride salt formation. Key steps include:
- Amination : Reacting piperidine derivatives with 2-chloroethanol or glycidol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethanolamine moiety .
- Salt Formation : Treating the free base with HCl in a polar solvent (e.g., methanol or ethanol) to yield the dihydrochloride salt .
Optimization : - Use high-purity starting materials to minimize byproducts.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of amine to HCl) to improve yield .
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
Key techniques include:
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- First Aid :
- Skin Contact : Wash immediately with soap/water for 15 minutes .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
- Storage : Keep in a sealed container at room temperature, away from moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches?
Q. What experimental designs are recommended for evaluating its pharmacological activity?
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptor docking using AutoDock Vina) to predict binding affinity .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
- SAR Studies : Modify substituents (e.g., piperidine methylation) and predict activity changes via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
